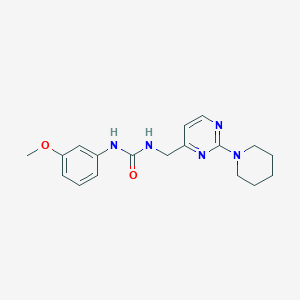

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, a piperidinyl-pyrimidinyl moiety, and a urea linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves the reaction of 3-methoxyaniline with an isocyanate derivative of the piperidinyl-pyrimidinyl compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would include the precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3-hydroxyphenyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. Alternatively, it may interact with cellular receptors, triggering a cascade of intracellular signaling events that lead to a physiological response.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-Methoxyphenyl)-3-(pyrimidin-4-yl)methylurea: Lacks the piperidinyl group, which may affect its binding affinity and specificity.

1-(3-Hydroxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea: Contains a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

1-(3-Methoxyphenyl)-3-((2-(morpholin-1-yl)pyrimidin-4-yl)methyl)urea: Contains a morpholinyl group instead of a piperidinyl group, which may influence its pharmacokinetic properties.

Uniqueness

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is unique due to the presence of both the methoxyphenyl and piperidinyl-pyrimidinyl moieties, which confer specific chemical and biological properties

Activité Biologique

1-(3-Methoxyphenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

It consists of a methoxyphenyl group and a piperidinyl-pyrimidinyl moiety connected through a urea linkage.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies indicate that derivatives of urea compounds often show significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have been shown to induce apoptosis in tumor cells by targeting specific pathways involved in cell proliferation and survival .

- Antimicrobial Properties : Preliminary screening suggests that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is likely related to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

A study investigated the cytotoxic effects of various urea derivatives, including those similar to this compound, on human cancer cell lines. The results indicated an IC50 value of approximately 10 µM against FaDu hypopharyngeal cancer cells, suggesting significant anticancer potential compared to standard chemotherapeutics like bleomycin .

Antimicrobial Activity

In vitro studies evaluated the antimicrobial efficacy of this compound using the disc diffusion method against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 0.5 mg/mL for S. aureus and 1 mg/mL for E. coli, indicating moderate antimicrobial activity .

Anti-inflammatory Potential

Research on similar piperidine derivatives has shown that they can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages, which could translate into therapeutic benefits for conditions such as rheumatoid arthritis or inflammatory bowel disease .

The biological mechanisms underlying the activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase and HDAC, which are crucial for DNA synthesis and epigenetic regulation in cancer cells .

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.

Data Summary Table

| Biological Activity | Test Methodology | Result |

|---|---|---|

| Anticancer | Cytotoxicity Assay (IC50) | ~10 µM against FaDu cells |

| Antimicrobial | Disc Diffusion Method | MIC: 0.5 mg/mL (S. aureus) |

| Anti-inflammatory | NO Production Inhibition | Significant reduction observed |

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-25-16-7-5-6-14(12-16)22-18(24)20-13-15-8-9-19-17(21-15)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJACTRMEISUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.